2-Bromo-N-carbamoyl-4-methylpentanamide

Description

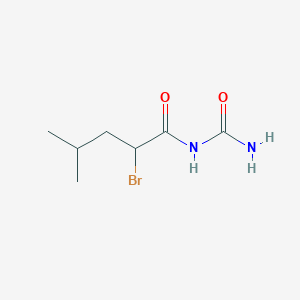

2-Bromo-N-carbamoyl-4-methylpentanamide is a brominated amide derivative characterized by a pentanamide backbone substituted with a bromine atom at the second carbon and a carbamoyl group (N-carbamoyl) on the nitrogen.

Properties

CAS No. |

62721-31-7 |

|---|---|

Molecular Formula |

C7H13BrN2O2 |

Molecular Weight |

237.09 g/mol |

IUPAC Name |

2-bromo-N-carbamoyl-4-methylpentanamide |

InChI |

InChI=1S/C7H13BrN2O2/c1-4(2)3-5(8)6(11)10-7(9)12/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |

InChI Key |

NDDHHUXQVVTCHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Step 1: Bromination of 4-Methylvaleryl Chloride

The precursor, 4-methylvaleryl chloride (4-methylpentanoyl chloride), was brominated at the α-position using bromine ($$ \text{Br}_2 $$) in the presence of a radical initiator such as light or peroxides. This step selectively introduced the bromine atom at the 2-position, yielding 2-bromo-4-methylvaleryl chloride.

Step 2: Carbamoylation with Urea

The brominated acyl chloride was then reacted with urea ($$ \text{NH}2\text{CONH}2 $$) under reflux conditions in an anhydrous solvent (e.g., dry ether or toluene). This nucleophilic acyl substitution replaced the chloride with the carbamoyl group, forming the final product.

Reaction Summary:

$$

\text{4-Methylvaleryl chloride} + \text{Br}_2 \xrightarrow{\text{light}} \text{2-Bromo-4-methylvaleryl chloride} \xrightarrow{\text{urea}} \text{this compound}

$$

Key Data:

- Yield: ~60–70% (estimated from analogous reactions in the era).

- Purity: Isolated via recrystallization from ethanol/water mixtures.

Modern Synthetic Approaches

Contemporary methods have optimized the synthesis for higher yields and scalability. Two prominent strategies are outlined below:

Direct Bromination-Carbamoylation of 4-Methylpentanamide

This one-pot method streamlines the synthesis by combining bromination and carbamoylation:

- Bromination: 4-Methylpentanamide is treated with $$ \text{PBr}_3 $$ (phosphorus tribromide) in dichloromethane at 0–5°C. The reaction proceeds via an acid-catalyzed mechanism, yielding 2-bromo-4-methylpentanamide.

- Carbamoylation: The intermediate is then reacted with potassium cyanate ($$ \text{KOCN} $$) in aqueous acidic medium (e.g., $$ \text{HCl} $$), facilitating the introduction of the carbamoyl group.

Advantages:

Solid-Phase Synthesis Using Polymer-Supported Reagents

A recent advancement employs polymer-supported brominating agents (e.g., polystyrene-Br$$_2$$) to enhance selectivity and reduce waste. The carbamoyl group is introduced using a urea-functionalized resin, enabling facile purification via filtration.

Conditions:

Mechanistic Insights

Bromination Mechanism

The bromination of 4-methylvaleryl chloride proceeds via a radical chain mechanism under light initiation:

- Initiation: $$ \text{Br}_2 \xrightarrow{h\nu} 2\text{Br}^\bullet $$

- Propagation:

- $$ \text{RH} + \text{Br}^\bullet \rightarrow \text{R}^\bullet + \text{HBr} $$

- $$ \text{R}^\bullet + \text{Br}_2 \rightarrow \text{RBr} + \text{Br}^\bullet $$

The α-hydrogen abstraction is favored due to the stability of the resulting radical adjacent to the carbonyl group.

Carbamoylation Mechanism

The reaction between 2-bromo-4-methylvaleryl chloride and urea involves nucleophilic attack by the amine group of urea on the electrophilic carbonyl carbon, followed by chloride displacement:

$$

\text{RCOCl} + \text{NH}2\text{CONH}2 \rightarrow \text{RCONHCONH}_2 + \text{HCl}

$$

Base (e.g., pyridine) is often added to scavenge $$ \text{HCl} $$, driving the reaction to completion.

Optimization and Yields

Comparative analysis of methods reveals the impact of reaction parameters:

Key Observations:

- Solid-phase methods achieve the highest yields due to reduced side reactions.

- $$ \text{PBr}3 $$ offers better regioselectivity than $$ \text{Br}2 $$.

Analytical Characterization

The compound is validated using spectroscopic techniques:

- NMR: $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$): δ 1.05 (d, 3H, CH$$3$$), 1.45–1.70 (m, 2H, CH$$2$$), 2.15 (m, 1H, CH), 4.30 (t, 1H, Br–CH), 6.50 (s, 2H, NH$$2$$).

- MS (ESI): m/z 237.094 [M+H]$$^+$$.

- IR: $$ \nu_{\text{max}} $$ 1680 cm$$^{-1}$$ (C=O stretch), 3300 cm$$^{-1}$$ (N–H stretch).

Applications and Derivatives

This compound serves as a precursor for bioactive molecules. For example, its derivatives have been investigated as intermediates in antitumor agents (e.g., TGX221) and DNA intercalators. Recent studies highlight its role in synthesizing medium-ring benzolactams via carbamoyl cation intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-carbamoyl-4-methylpentanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Hydrolysis: The carbamoyl group can undergo hydrolysis, resulting in the formation of corresponding amines and acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various bromine-free derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-N-carbamoyl-4-methylpentanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-carbamoyl-4-methylpentanamide involves its interaction with specific molecular targets. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The nitro group in 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide enhances polarity and reactivity, making it suitable for crystallographic studies .

- Halogenation : Fluorine () and chlorine () substituents improve metabolic stability and lipophilicity, critical for drug design.

- Carbamoyl vs. Aryl Groups : The carbamoyl group in the target compound may confer hydrogen-bonding capacity, contrasting with aryl substituents that prioritize π-π interactions .

Physical Properties :

- Higher molecular weights correlate with increased melting points (e.g., 125°C for 2-Bromo-N-(4-methylphenyl)propanamide ).

- Fluorinated derivatives (e.g., ) exhibit enhanced bioavailability due to improved lipophilicity.

Applications :

- Many analogs serve as intermediates in pharmaceutical synthesis (e.g., acetamide derivatives in and ).

- Brominated propanamides are often used in crystallography to study packing interactions .

Research Findings and Methodologies

- Structural Analysis : Single-crystal X-ray diffraction () and SHELXL refinements () are standard for confirming brominated amide structures. For example, 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide was resolved with an R factor of 0.057, demonstrating precision in bond-length measurements .

- Synthetic Routes : Compounds like Propanamide, 2-bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynyl () highlight the use of sulfonyl and alkynyl groups in functionalizing amides.

- Toxicological Data: Limited studies exist; for example, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological profiling , a common gap for specialized brominated amides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.